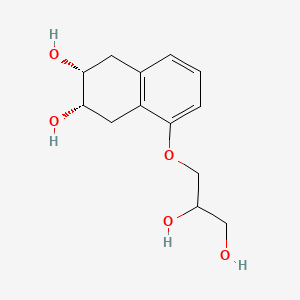
3-Destertbutylamino-3-hydroxy Nadolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Destertbutylamino-3-hydroxy Nadolol is a chemical compound with the molecular formula C13H18O5 and a molecular weight of 254.28 g/mol . It is a derivative of Nadolol, a non-selective beta-adrenergic receptor antagonist commonly used in the treatment of cardiovascular conditions such as hypertension and angina .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Destertbutylamino-3-hydroxy Nadolol typically involves the modification of the Nadolol moleculeThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformation .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar steps to the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
3-Destertbutylamino-3-hydroxy Nadolol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify other functional groups.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups .
Applications De Recherche Scientifique
3-Destertbutylamino-3-hydroxy Nadolol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Destertbutylamino-3-hydroxy Nadolol involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate, myocardial contractility, and blood pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP signaling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Destertbutylamino-3-hydroxy Nadolol include:
Nadolol: The parent compound, used as a beta-blocker for cardiovascular conditions.
Propranolol: Another non-selective beta-blocker with similar therapeutic uses.
Atenolol: A selective beta-1 blocker used primarily for hypertension.
Uniqueness
This compound is unique due to the specific modifications made to the Nadolol molecule. These modifications can potentially alter its pharmacokinetic and pharmacodynamic properties, leading to different therapeutic effects and applications .
Propriétés
Formule moléculaire |
C13H18O5 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
(2R,3S)-5-(2,3-dihydroxypropoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C13H18O5/c14-6-9(15)7-18-13-3-1-2-8-4-11(16)12(17)5-10(8)13/h1-3,9,11-12,14-17H,4-7H2/t9?,11-,12+/m1/s1 |
Clé InChI |
DZALRMMUMGVECL-QZNDUUOJSA-N |
SMILES isomérique |
C1[C@H]([C@H](CC2=C1C=CC=C2OCC(CO)O)O)O |
SMILES canonique |
C1C(C(CC2=C1C=CC=C2OCC(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc](/img/structure/B13838972.png)
![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)
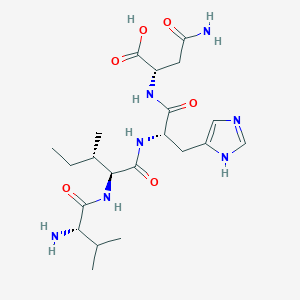
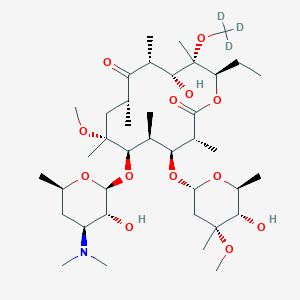

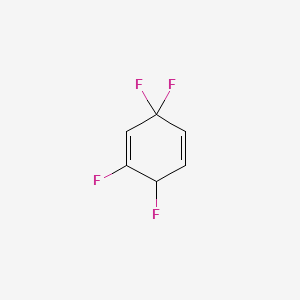
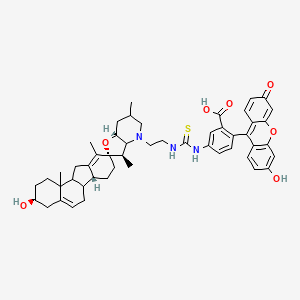
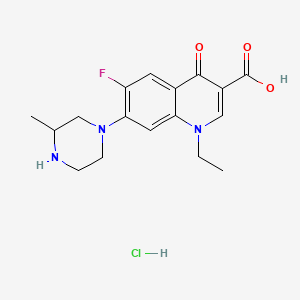
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)
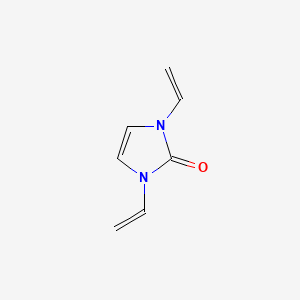
![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)

![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
